molecular formula C₂₆H₃₆O₁₈ B1141120 [3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate CAS No. 56253-33-9

[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate

Cat. No. B1141120
CAS RN: 56253-33-9
M. Wt: 636.55
InChI Key:
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Description

Synthesis Analysis

The synthesis of complex organic molecules involves multi-step reactions that build up the desired molecular structure through a series of chemical transformations. While specific details on the synthesis of “[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate” are not directly available, similar compounds' synthesis strategies often involve acetylation, methylation, and protective group strategies to assemble the molecular framework step by step (Shirasaka et al., 1990).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding a compound's chemical behavior and interaction. X-ray crystallography, NMR spectroscopy, and IR spectroscopy are common techniques used to elucidate molecular structures. For compounds with complex acetyloxy groups, these techniques help reveal the orientation of groups and overall molecular conformation (Starova et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving “[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate” would likely focus on its functional groups' reactivity, such as acetyloxy and methoxy groups. These groups could undergo hydrolysis, esterification, and other reactions typical for esters and ethers. Understanding these reactions provides insight into the compound's reactivity and potential transformations (Mao et al., 2015).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are determined by the compound's molecular structure. These properties are essential for handling the compound and predicting its behavior in various environments. The presence of multiple acetyloxy and methoxy groups would influence the compound's solubility and phase behavior (Nye et al., 2013).

Scientific Research Applications

Synthesis and Chemical Characterization

Innovative Sugar Derivatives Synthesis

A study focused on synthesizing a novel sugar imine molecule using click chemistry from D-glucose, highlighting the molecule's physical properties and thermal stability. This research showcases the potential for creating diverse and complex molecules from simple sugar derivatives, which could have applications in various fields of scientific research (Majed Jari Mohammed et al., 2020).

C-linked Disaccharide Mimetics

Another study exploited dipyranones to synthesize novel C-linked disaccharide analogues, providing insights into their potential biological activity and chemical properties. The ability of these disaccharide mimetics to bind to the repressor protein, LacI, suggests their potential utility in biochemical research (M. Harding et al., 2003).

Chemical Reactions and Properties

Carbocyclic Compound Synthesis

Research on the mild treatment of a complex carbohydrate derivative led to the production of unsaturated, branched, six-membered carbocyclic compounds, showcasing the diversity of products that can be obtained from carbohydrate precursors and their potential applications in materials science and chemistry (D. Kiely et al., 1983).

Practical Synthesis of Pharmaceutical Intermediates

A practical synthesis pathway was developed for a compound related to noscapine, highlighting the methodologies for efficient synthesis of complex organic molecules. Such studies are crucial for the development of pharmaceuticals and understanding the chemical synthesis pathways of drug intermediates (T. Shirasaka et al., 1990).

Chemical Structure and Analysis

Isochroman Derivatives

A study on isochroman derivatives examined their tendency to crystallize in chiral space groups, revealing insights into the stereochemistry of complex organic molecules. Understanding the crystal structure of such compounds is essential for their application in drug design and material science (M. Palusiak et al., 2004).

Structure-Activity Relationship of Spongean Peroxides

This research synthesized and evaluated analogues of anti-malarial spongean peroxides, studying their structure-activity relationship. Such studies contribute to the development of new antimalarial drugs and enhance our understanding of molecular interactions (M. Kawanishi et al., 2004).

properties

IUPAC Name

[3,4,5-triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O18/c1-10(27)35-8-18-20(38-12(3)29)22(40-14(5)31)24(42-16(7)33)26(44-18)36-9-17-19(37-11(2)28)21(39-13(4)30)23(25(34)43-17)41-15(6)32/h17-26,34H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWFGEAKPYYJQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate

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